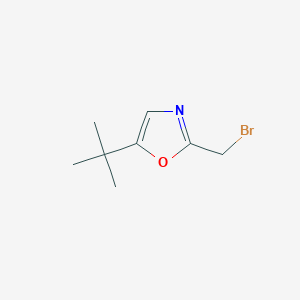
1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine, also known as Methiopropamine (MPA), is a stimulant chemically related to methamphetamine where the phenyl ring has been replaced by thiophene . It was first synthesized in 1942 and began being sold online in late 2010 . It has a very short history of human use and little is known about potential health risks or benefits .
Synthesis Analysis
Though it was first synthesized in 1942, it wasn’t until it began being sold online in late 2010 that it saw much recreational use . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The chemical formula of Methiopropamine is C8H13NS and its molecular weight is 155.261 . It is also known by the alternate chemical name 1-(thiophen-2-yl)-2-methylaminopropane .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves the reaction of 2-bromo-1-(methylsulfanyl)propane with thiophene-2-carbaldehyde, followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-bromo-1-(methylsulfanyl)propane", "thiophene-2-carbaldehyde", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-(methylsulfanyl)propane (1.0 g, 4.7 mmol) and thiophene-2-carbaldehyde (0.67 g, 5.0 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 mL, 12 M). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash with sodium hydroxide solution (10%). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "Step 3: Dissolve the yellow oil in methanol (10 mL) and add sodium borohydride (0.25 g, 6.6 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and then hydrochloric acid (1.0 mL, 12 M). Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers and wash with sodium hydroxide solution (10%). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow oil." ] } | |
Número CAS |
1248119-45-0 |
Fórmula molecular |
C8H13NS2 |
Peso molecular |
187.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



